1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Overview
Description
1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is typically synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.
Affect Gene Expression: Influence the expression of genes related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-3-cyano-2-(4-methoxyphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide
- 1-(4-chlorobenzoyl)-3-cyano-2-(4-methylphenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide
Uniqueness
1-(4-CHLOROBENZOYL)-3-CYANO-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-cyano-2-(4-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN3O2/c28-19-10-5-18(6-11-19)25(33)24-23(17-7-12-20(29)13-8-17)27(15-30,26(31)34)22-14-9-16-3-1-2-4-21(16)32(22)24/h1-14,22-24H,(H2,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQXOVUSCGIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C(=O)N)C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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